Ethyl hydrogen sulphate, neodymium(3+) salt

Description

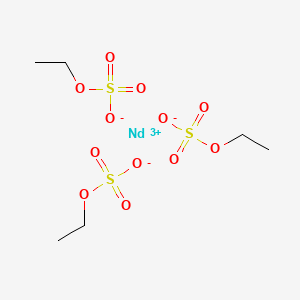

Ethyl hydrogen sulphate, neodymium(3+) salt is a rare earth compound where the neodymium ion (Nd³⁺) is coordinated with ethyl hydrogen sulphate (C₂H₅OSO₃⁻). Neodymium, a lanthanide, exhibits a +3 oxidation state in most compounds, contributing to its unique optical and catalytic properties. This salt is structurally characterized by the organic ethyl group bonded to the sulphate moiety, distinguishing it from inorganic neodymium sulphates.

Properties

CAS No. |

3368-35-2 |

|---|---|

Molecular Formula |

C6H15NdO12S3 |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

ethyl sulfate;neodymium(3+) |

InChI |

InChI=1S/3C2H6O4S.Nd/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |

InChI Key |

PYJXVGLTEUNYFE-UHFFFAOYSA-K |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium ethylsulfate can be synthesized by reacting neodymium oxide with ethylsulfuric acid in an aqueous medium. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods: In industrial settings, neodymium ethylsulfate is produced by dissolving neodymium oxide in sulfuric acid, followed by the addition of ethanol to introduce the ethylsulfate group. The solution is then crystallized to obtain the hydrated form of neodymium ethylsulfate .

Chemical Reactions Analysis

Types of Reactions: Neodymium ethylsulfate undergoes various chemical reactions, including:

Oxidation: Neodymium in the compound can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced, typically using strong reducing agents.

Substitution: Ethylsulfate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Ligand exchange reactions using different sulfur-containing ligands.

Major Products Formed:

Oxidation: Higher oxidation state neodymium compounds.

Reduction: Lower oxidation state neodymium compounds.

Substitution: Neodymium complexes with different ligands.

Scientific Research Applications

Applications in Scientific Research

-

Catalysis :

- Neodymium(3+) ions are known for their catalytic properties in various chemical reactions. Ethyl hydrogen sulphate, neodymium(3+) salt can serve as a catalyst in organic synthesis, particularly in reactions requiring Lewis acid catalysis. This application is crucial in the development of new synthetic pathways for pharmaceuticals and fine chemicals.

-

Electrochemical Applications :

- The compound has been investigated for its potential use as an electrolyte in electrochemical cells. Its ionic nature allows it to facilitate the movement of charge carriers, which is essential for battery technology. Research indicates that this compound can enhance the performance of lithium-ion batteries by improving ionic conductivity and stability under operational conditions .

-

Material Science :

- In materials science, this compound is used to modify the properties of polymers and ceramics. It acts as a processing aid that can improve the thermal stability and mechanical strength of composite materials. Neodymium ions can also impart magnetic properties to materials, making them suitable for applications in electronics and data storage .

Case Study 1: Catalytic Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as a catalyst for the synthesis of sulfonamide derivatives. The research highlighted its ability to facilitate reactions under mild conditions, resulting in high yields of desired products . The findings suggest that this compound could be utilized in pharmaceutical synthesis where efficiency and yield are critical.

Case Study 2: Electrochemical Performance

In another study focusing on battery technology, researchers explored the use of this compound as an electrolyte component in lithium-ion batteries. The results indicated that incorporating this compound improved ionic conductivity compared to traditional electrolytes. This enhancement led to better charge-discharge cycles and overall battery performance .

Mechanism of Action

The mechanism of action of neodymium ethylsulfate involves its interaction with magnetic fields and electronic transitions. The compound’s unique electronic structure allows it to undergo specific transitions that are useful in various applications. The molecular targets include the electronic orbitals of neodymium, which interact with external magnetic fields to produce measurable effects .

Comparison with Similar Compounds

Comparison with Similar Neodymium Compounds

Structural and Compositional Differences

- Ethyl Hydrogen Sulphate, Neodymium(3+) Salt: Likely formula: Nd(C₂H₅OSO₃)₃. Combines Nd³⁺ with an organosulfate anion, introducing organic-inorganic hybrid characteristics.

- Inorganic Neodymium Sulphates: Neodymium Sulphate Hydrate (Nd₂(SO₄)₃·8H₂O): Inorganic, water-soluble, and forms crystalline hydrates. Used in laser crystals and electrolytes . Double Sulphates (e.g., KNd(SO₄)₂·H₂O): Contain alkali metals (K⁺, Rb⁺) alongside Nd³⁺ and SO₄²⁻. Synthesized via crystallization from mixed sulphate solutions .

- Neodymium Perchlorate (Nd(ClO₄)₃) : Highly soluble in polar solvents; utilized in industrial processes requiring reactive Nd³⁺ ions .

- Neodymium Organophosphates (e.g., Nd[(C₈H₁₇O)₂PO₂]₃): Feature organic phosphate ligands, offering solubility in non-polar media for catalysis or material synthesis .

Table 1: Structural Comparison of Neodymium Salts

Physical and Chemical Properties

- Thermal Stability: Inorganic sulphates (e.g., Nd₂(SO₄)₃·8H₂O) decompose at high temperatures (>500°C), retaining structural integrity in laser matrices . Ethyl hydrogen sulphate salts likely exhibit lower thermal stability due to organic ligand decomposition (~200–300°C).

- Optical Properties: Nd³⁺ in inorganic matrices (e.g., YAG crystals) shows sharp fluorescence peaks at 1064 nm, critical for lasers . Organosulfate ligands may quench fluorescence due to vibrational energy transfer, limiting optical applications .

- Solubility: Ethyl hydrogen sulphate salts are expected to dissolve in organic solvents (e.g., ethanol, DMSO), unlike water-soluble inorganic sulphates. This property is advantageous for homogeneous catalysis .

Biological Activity

Ethyl hydrogen sulphate, neodymium(3+) salt (C6H15NdO12S3), is a compound of interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, toxicity, and potential therapeutic applications.

This compound is a coordination compound formed by the interaction of neodymium ions with ethyl hydrogen sulphate. The structure can be represented as follows:

This compound exhibits characteristics typical of lanthanide salts, including luminescence and catalytic properties.

Toxicity Studies

Research indicates that neodymium compounds can exhibit varying degrees of toxicity depending on their concentration and exposure duration. A study highlighted that neodymium salts can cause cytotoxic effects in certain cell lines. Specifically, the following observations were made:

- Cell Viability : this compound showed a dose-dependent decrease in cell viability in human liver carcinoma cells (HepG2) at concentrations above 100 µM, indicating potential cytotoxic effects .

- Reactive Oxygen Species (ROS) Production : Treatment with the compound resulted in increased ROS levels, suggesting oxidative stress as a mechanism of toxicity .

Case Studies

- Neurotoxicity Assessment : A study investigated the neurotoxic effects of neodymium salts on neuronal cell cultures. Results showed that exposure to this compound led to significant apoptosis in neurons, characterized by increased caspase-3 activity and chromatin condensation .

- Antimicrobial Activity : Some research has explored the antimicrobial properties of neodymium salts. In vitro tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, but limited efficacy against Gram-negative strains .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Neodymium ions can interact with cellular components, disrupting normal cellular functions and leading to toxicity.

- Oxidative Stress Induction : The compound may induce oxidative stress through ROS generation, which can damage cellular macromolecules including lipids, proteins, and DNA.

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.